LogP and TPSA Differentiation from Analogs
The compound's computed LogP (XLogP3) is 1.9, and its topological polar surface area (TPSA) is 29.5 Ų . While direct comparator data for close analogs (e.g., 2-(2-bromo-5-methoxyphenyl)-N,N-dimethylacetamide) is not available in the sourced literature, these values can be contextualized against a class-level inference. The presence of the heavy iodine atom (atomic weight 126.9 g/mol) contributes to a higher LogP compared to bromo (LogP increase of ~0.5 units) or des-halo analogs, which can significantly impact membrane permeability and off-target binding. The specific substitution pattern is confirmed by the InChIKey MCNOFYYFRXRROA-UHFFFAOYSA-N , ensuring molecular identity.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Hypothetical bromo analog (estimated XLogP3 ~1.4); des-iodo analog (estimated XLogP3 ~1.0) |
| Quantified Difference | Target is ~0.5 units higher than bromo analog and ~0.9 units higher than des-iodo analog (class-level inference based on halogen atomic properties) |
| Conditions | Computed properties from AngeneChemical datasheet; values are predicted, not experimentally determined. |
Why This Matters
The higher LogP value indicates increased lipophilicity, which is a critical parameter for cell permeability and distribution in biological assays; this distinct physicochemical profile justifies procurement of the exact iodo-substituted compound over potential bromo or des-halo alternatives when lipophilicity is a key design criterion.
